REACTION_CXSMILES
|
[CH:1]([Li])([CH2:3][CH3:4])[CH3:2].CC1C=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=1.CI>C(OCC)C>[CH2:3]([C:1]1[CH:2]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=1)[CH3:4]
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Name
|
|
Quantity
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19.3 mL
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Type
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reactant
|
Smiles
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C(C)(CC)[Li]
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Name
|
|
Quantity
|
2.84 mL
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Type
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reactant
|
Smiles
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CC1=NC2=CC=CC=C2C=C1
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Name
|
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Quantity
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75 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
1.96 mL
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Type
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reactant
|
Smiles
|
CI
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at r.t. for 1.5 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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After the addition
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Type
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CUSTOM
|
Details
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was removed
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was cooled to 0° C.
|
Type
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ADDITION
|
Details
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After the addition
|
Type
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CUSTOM
|
Details
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was removed
|
Type
|
STIRRING
|
Details
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the reaction was stirred at r.t. for 3 h
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Duration
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3 h
|
Type
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ADDITION
|
Details
|
Water (50 mL) was added
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate (2×30 mL)
|
Type
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WASH
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Details
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The combined organic extracts were washed with brine (50 mL)
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Type
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DRY_WITH_MATERIAL
|
Details
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were dried over sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure which
|
Type
|
CUSTOM
|
Details
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gave the crude product (4.82 g) as an orange oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (SiO2, 1:5 ethyl acetate-cyclohexane) which
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.03 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |